![molecular formula C12H26N2 B6331637 1-(Heptan-2-yl)-1,4-diazepane CAS No. 1240575-03-4](/img/structure/B6331637.png)
1-(Heptan-2-yl)-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the diazepane ring followed by the attachment of the heptan-2-yl group. The diazepane ring could potentially be formed through a cyclization reaction involving a suitable diamine and a dihalide . The heptan-2-yl group could then be attached through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of “1-(Heptan-2-yl)-1,4-diazepane” would be characterized by the presence of the diazepane ring and the heptan-2-yl group. The diazepane ring would introduce some ring strain due to the presence of the two nitrogen atoms, which could potentially influence the reactivity of the compound .Chemical Reactions Analysis
As a diazepane derivative, “1-(Heptan-2-yl)-1,4-diazepane” could potentially undergo a variety of chemical reactions. The nitrogen atoms in the diazepane ring could act as nucleophiles in reactions with electrophiles . The heptan-2-yl group could potentially undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Heptan-2-yl)-1,4-diazepane” would depend on its specific structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents . Its boiling and melting points would depend on the specific interactions between its molecules.Scientific Research Applications
Anti-Cancer Metastasis Agents
“1-(Heptan-2-yl)-1,4-diazepane” derivatives have been studied for their potential as CXCR2 selective antagonists . This application is significant in the treatment of metastatic cancer. By antagonizing CXCR2, a chemokine receptor, these compounds can inhibit cancer cell migration and proliferation .
Chemokine Receptor Research
The compound’s interaction with chemokine receptors like CXCR1 and CXCR2 is of great interest. These receptors play a crucial role in inflammatory responses and are a target for therapeutic intervention in various diseases, including cancer .
Pharmacokinetics and Drug Stability
Research into “1-(Heptan-2-yl)-1,4-diazepane” includes its pharmacokinetic properties and stability in biological fluids. This is crucial for developing oral medications, as it affects the drug’s absorption, distribution, metabolism, and excretion .
Molecular Docking Studies
Molecular docking studies of “1-(Heptan-2-yl)-1,4-diazepane” can provide insights into the molecular interactions between the compound and its target receptors. This helps in understanding the binding affinities and can guide the design of more potent derivatives .
Anti-Inflammatory Applications
Due to its interaction with chemokine receptors, “1-(Heptan-2-yl)-1,4-diazepane” may also have applications in treating inflammatory diseases . By modulating the immune response, it could potentially be used to treat conditions like arthritis or asthma .
Antiviral and Antiulcer Activity
Derivatives of “1-(Heptan-2-yl)-1,4-diazepane” have shown promise in antiviral and antiulcer activity . This suggests a potential for these compounds to be developed into treatments for viral infections and gastrointestinal ulcers .
Future Directions
Mechanism of Action
Target of Action
The primary targets of “1-(Heptan-2-yl)-1,4-diazepane” are currently unknown. This compound is structurally similar to other bicyclo[2.2.1]heptane derivatives , which have been found to interact with various biological targets.
Mode of Action
Given its structural similarity to other bicyclo[2.2.1]heptane derivatives , it may interact with biological targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by “1-(Heptan-2-yl)-1,4-diazepane” are currently unknown. Bicyclo[2.2.1]heptane derivatives have been found to participate in various biochemical reactions
Pharmacokinetics
The molecular weight of similar compounds, such as Heptan-2-yl formate, is 144.2114 , which might suggest good bioavailability, but without specific studies, it’s hard to predict the ADME properties of “1-(Heptan-2-yl)-1,4-diazepane”.
properties
IUPAC Name |
1-heptan-2-yl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-4-5-7-12(2)14-10-6-8-13-9-11-14/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXRRIJCOIRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Heptan-2-yl)-1,4-diazepane |
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